molecular formula C5H8O4 B050227 Methylsuccinic acid CAS No. 498-21-5

Methylsuccinic acid

Cat. No.: B050227
CAS No.: 498-21-5
M. Wt: 132.11 g/mol
InChI Key: WXUAQHNMJWJLTG-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Methylsuccinic acid, also known as 2-Methylsuccinic acid, is an organic compound with the formula HO2CCH(CH3)CH2CO2H . It is the simplest chiral dicarboxylic acid It is known to be a recurring component of urban aerosols , indicating its potential interaction with various environmental and biological entities.

Mode of Action

As a dicarboxylic acid, it has the potential to donate hydrogen ions if a base is present to accept them . This property allows it to react with all bases, both organic and inorganic . These reactions, known as “neutralizations”, are accompanied by the evolution of substantial amounts of heat .

Biochemical Pathways

This compound is involved in various biochemical pathways. It is a key intermediate in the tricarboxylic acid (TCA) cycle . The TCA cycle is a crucial metabolic pathway that unifies carbohydrate, fat, and protein metabolism. The products of these metabolic pathways are converted to glucose or fatty acids, which then enter the TCA cycle for oxidation .

Pharmacokinetics

Increased urinary levels of this compound have been observed in certain metabolic disorders , suggesting that it is metabolized and excreted through the urinary system.

Result of Action

It is known that this compound can be used in organic synthesis , indicating its potential to participate in various chemical reactions and influence the synthesis of other compounds.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it is a recurring component of urban aerosols , suggesting that its presence and action can be influenced by air quality and other environmental conditions. Furthermore, it is known to be stable, but combustible, and incompatible with bases, oxidizing agents, and reducing agents .

Safety and Hazards

Methylsuccinic acid is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and avoid prolonged or repeated exposure .

Future Directions

Methylsuccinic acid esters represent an exciting group of substances that could find potential in several areas of the chemical industry, such as polymers’ production or a replacement of phthalates in plasticizers . The basic knowledge about these physical–chemical properties will be helpful in future process simulations and development in producing these esters .

Biochemical Analysis

Biochemical Properties

Methylsuccinic acid participates in biochemical reactions primarily as an intermediate in the metabolism of amino acids. It interacts with enzymes such as methylmalonyl-CoA mutase and succinate dehydrogenase. Methylmalonyl-CoA mutase catalyzes the conversion of methylmalonyl-CoA to succinyl-CoA, a crucial step in the catabolism of branched-chain amino acids . Succinate dehydrogenase, part of the citric acid cycle, further processes succinyl-CoA. These interactions highlight the role of this compound in energy production and metabolic regulation.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in the citric acid cycle and oxidative phosphorylation By modulating these pathways, this compound can impact cellular energy production and metabolic homeostasis

Molecular Mechanism

At the molecular level, this compound exerts its effects through interactions with specific enzymes and biomolecules. It binds to methylmalonyl-CoA mutase, facilitating the conversion of methylmalonyl-CoA to succinyl-CoA This binding interaction is crucial for the proper functioning of the enzyme and the subsequent metabolic processes

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that it is relatively stable under standard conditions, but it can degrade under extreme pH or temperature . Long-term exposure to this compound in in vitro studies has demonstrated its potential to alter cellular metabolism and gene expression. These changes are often dose-dependent and can provide insights into the compound’s role in metabolic regulation.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, it may enhance metabolic processes and energy production . At high doses, it can lead to toxic effects, including disruptions in metabolic pathways and cellular damage. Studies in animal models have identified threshold levels beyond which this compound exhibits adverse effects, emphasizing the importance of dosage regulation in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the catabolism of branched-chain amino acids and the citric acid cycle . It interacts with enzymes such as methylmalonyl-CoA mutase and succinate dehydrogenase, playing a critical role in the conversion of intermediates and the production of energy. These interactions highlight the compound’s importance in maintaining metabolic flux and homeostasis.

Transport and Distribution

Within cells, this compound is transported and distributed through specific transporters and binding proteins . It can be taken up by cells via monocarboxylate transporters, which facilitate the movement of small carboxylic acids across cell membranes. Once inside the cell, this compound may localize to specific organelles, such as mitochondria, where it participates in metabolic processes.

Subcellular Localization

This compound is primarily localized in the mitochondria, where it plays a role in the citric acid cycle and energy production . Its subcellular localization is directed by targeting signals and post-translational modifications that ensure its proper distribution within the cell. This localization is essential for its function in metabolic pathways and its interactions with mitochondrial enzymes.

Comparison with Similar Compounds

Methylsuccinic acid can be compared with other similar compounds such as:

This compound stands out due to its chiral nature and its role as a versatile building block in various industrial and scientific applications.

Properties

IUPAC Name

2-methylbutanedioic acid
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InChI

InChI=1S/C5H8O4/c1-3(5(8)9)2-4(6)7/h3H,2H2,1H3,(H,6,7)(H,8,9)
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InChI Key

WXUAQHNMJWJLTG-UHFFFAOYSA-N
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Canonical SMILES

CC(CC(=O)O)C(=O)O
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Molecular Formula

C5H8O4
Record name METHYL SUCCINIC ACID
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DSSTOX Substance ID

DTXSID9025663
Record name Methylsuccinic acid
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Molecular Weight

132.11 g/mol
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Physical Description

Methyl succinic acid appears as white or yellowish crystals or beige powder. (NTP, 1992), White, yellowish, or beige solid; [CAMEO] Beige crystalline solid; [Sigma-Aldrich MSDS]
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Boiling Point

Decomposes (NTP, 1992)
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Solubility

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992)
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Density

1.4105 (NTP, 1992) - Denser than water; will sink
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Vapor Pressure

0.00105 [mmHg]
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CAS No.

498-21-5
Record name METHYL SUCCINIC ACID
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Record name 2-Methylsuccinic acid
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Record name Butanedioic acid, 2-methyl-
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Melting Point

232 to 234 °F (NTP, 1992)
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Synthesis routes and methods I

Procedure details

Commercially available dimethyl methylsuccinate (1.57 g, 9.8 mmol) was dissolved in a 3:1 mixed solvent of tetrahydrofuran and water, and lithium hydroxide (4 g, 98 mmol) was added and stirred for 2 days at 40° C. under reflux. After completion of the reaction was confirmed by TLC, the residue was distilled under reduced pressure to afford the title compound.
Quantity
1.57 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To 10 ml of methanol were added 1.301 g (10 m-mol) of itaconic acid, 1.4 ml (10 m-mol) of triethylamine and 8.8 mg (0.01 m-mol) of rhodium cyclooctadiene BCPM complex perchlorate ([Rh(COD)BCPM]+ClO4-). The mixture was stirred in hydrogen atmosphere at 1 atm. for 20 hours at 20° C. and the reaction mixture was concentrated under reduced pressure. To the residue was added 20 ml of an aqueous solution of 1N-NaOH and the mixture was filtered to remove insoluble matter. The filtrate was made acidic with 6N-HCl and extracted with ether. From the ethereal extract, 2-methylsuccinic acid was obtained quantitatively by distilling off the solvent. It was confirmed that the itaconic acid had been converted by 100% in view of a result of 1H-NMR. [α]D22 =-15.51° (c=2.00, EtOH)(optical yield: 91.9%).
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
1.301 g
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
rhodium cyclooctadiene
Quantity
8.8 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
91.9%

Synthesis routes and methods III

Procedure details

In a 20 ml-volume Schlenk's tube were charged 65.0 mg (0.5 mmole) of itaconic acid and 14.91 mg (0.01 mmole) of [RuH((-)-BINAP)2 ]PF6, and 2.5 ml of tetrahydrofuran (THF) and 2.5 ml (32.7 mmole) of isopropyl alcohol were added thereto. The mixture was heated at reflux in an oil bath at 85° C. for 24 hours. The solvent was removed by distillation under reduced pressure. The residue was dissolved in 20 ml of a 1M sodium hydroxide aqueous solution and washed three times with each 10 ml portions of chloroform. The aqueous layer was adjusted to a pH of 1 with concentrated hydrochloric acid and then extracted three times with each 10 ml portions of diethyl ether. The combined ether layer was dried over magnesium sulfate, and the solvent was removed to give 47 to 60 mg of methylsuccinic acid as a white solid.
Quantity
65 mg
Type
reactant
Reaction Step One
[Compound]
Name
[RuH((-)-BINAP)2 ]PF6
Quantity
14.91 mg
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

A 500 ml steel autoclave was loaded in a glove box (O2 -content less than 1 ppm) with 2.6 g (20 mmol) of itaconic acid, 150 ml of toluene, 50 ml of methanol, 2.02 g (20 mmol) of triethylamine, 36.0 mg (0.0886 mmol) of [Rh(COD)2 ]BF4, 49 mg (0.0886 mmol) of BPPM and 31.5 mg (0.0886 mmol) of tetrabutylammonium trifluoroacetate. the hydrogenation was carried out at a constant pressure of 6 bar of H2, at 30° C. and with intensive stirring. After a total hydrogenation time of 3 hours the reaction solution was evaporated and the residue was dissolved in 40 ml of 2N sodium hydroxide solution. The aqueous phase was washed with toluene, adjusted to pH 2 with conc. hydrochloric acid, saturated with NaCl and extracted with 3×100 ml of ether. The combined ether phases were dried over Na2SO4 and evaporated. There were obtained 2.4 g (92.3%) of methylsuccinic acid as white crystals. M.p. 111°-112° C. [α]D20 =-16.2° (c=5, EtOH). Optical purity 95.4%.
[Compound]
Name
steel
Quantity
500 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.6 g
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
reactant
Reaction Step Four
Quantity
2.02 g
Type
reactant
Reaction Step Five
[Compound]
Name
[Rh(COD)2 ]BF4
Quantity
36 mg
Type
reactant
Reaction Step Six
Name
Quantity
49 mg
Type
catalyst
Reaction Step Seven
Quantity
31.5 mg
Type
catalyst
Reaction Step Eight
Quantity
50 mL
Type
solvent
Reaction Step Nine
Yield
92.3%

Retrosynthesis Analysis

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Feasible Synthetic Routes

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